Ethyl 5-Bromo-8-fluoroquinoline-3-carboxylate
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Overview
Description
Ethyl 5-Bromo-8-fluoroquinoline-3-carboxylate: is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-Bromo-8-fluoroquinoline-3-carboxylate typically involves the bromination and fluorination of quinoline derivatives. One common method includes the reaction of quinoline-3-carboxylate with bromine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst and solvent, such as acetic acid, to facilitate the halogenation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using automated reactors. The process ensures high yield and purity by optimizing reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-Bromo-8-fluoroquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: Ethyl 5-Bromo-8-fluoroquinoline-3-carboxylate is used as a building block in organic synthesis. Its unique substitutions make it a valuable intermediate for the synthesis of more complex molecules .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug development .
Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of Ethyl 5-Bromo-8-fluoroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine substitutions enhance its binding affinity and specificity towards these targets. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes and ultimately exerting its biological effects .
Comparison with Similar Compounds
- Ethyl 6-Bromo-4-chloro-7-fluoroquinoline-3-carboxylate
- Ethyl 8-Bromo-4-chloro-5-fluoroquinoline-3-carboxylate
- Ethyl 3-Bromo-8-fluoroquinoline-6-carboxylate
Uniqueness: Ethyl 5-Bromo-8-fluoroquinoline-3-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both bromine and fluorine atoms enhances its reactivity and potential for diverse applications compared to other similar compounds .
Properties
Molecular Formula |
C12H9BrFNO2 |
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Molecular Weight |
298.11 g/mol |
IUPAC Name |
ethyl 5-bromo-8-fluoroquinoline-3-carboxylate |
InChI |
InChI=1S/C12H9BrFNO2/c1-2-17-12(16)7-5-8-9(13)3-4-10(14)11(8)15-6-7/h3-6H,2H2,1H3 |
InChI Key |
UZLKUNYCFBIVNU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2N=C1)F)Br |
Origin of Product |
United States |
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